2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-2-25-13-9-7-12(8-10-13)24-18(21)14(11-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-10H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWRCSFSIPRRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps but complicate purification. Recent studies suggest switchable solvents (e.g., ionic liquids) improve recyclability.
Catalyst Recycling
Pd₂(dba)₃ and BINAP systems can be reused up to three times with minimal activity loss, reducing overall costs.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40–50% for cyclization and coupling steps, achieving comparable yields.
Characterization and Quality Control
Successful synthesis is confirmed via:
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¹H/¹³C NMR: Distinct signals for the ethoxyphenyl (δ 1.35 ppm, triplet; δ 4.02 ppm, quartet) and cyano groups (no proton signal).
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X-ray Crystallography: Confirms planar pyrroloquinoxaline core and substituent orientation.
Industrial-Scale Production Considerations
Scaling up requires addressing:
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Exothermic Reactions: Jacketed reactors for temperature control during nitration and hydrogenation.
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Catalyst Removal: Filtration through celite beds to recover Pd residues.
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Waste Management: Neutralization of acidic by-products before disposal.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 participates in nucleophilic substitution reactions, particularly under acidic or catalytic conditions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing solubility for pharmacological studies .
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Alkylation : Forms N-alkyl derivatives when treated with alkyl halides (e.g., methyl iodide), modifying electronic properties for structure-activity relationship (SAR) studies .
Example Reaction :
Conditions: DMF, K₂CO₃, 60°C, 6–8 hours .
Cyclocondensation Reactions
The amino and cyano groups facilitate cyclization with active methylene compounds (e.g., acetylacetone, malononitrile):
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With Acetylacetone : Forms fused pyridine rings via imine formation and subsequent cyclization .
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With Malononitrile : Generates pyrimidine derivatives through nucleophilic attack at the cyano group .
Mechanistic Pathway :
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Protonation of the carbonyl group in acetylacetone.
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Nucleophilic attack by the amino group.
Table 1 : Cyclocondensation Outcomes
Hydrolysis of the Cyano Group
The nitrile group at position 3 undergoes hydrolysis to carboxylic acid or amide derivatives under controlled conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid .
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Basic Hydrolysis : NaOH/H₂O₂ yields the corresponding amide .
Reaction :
Electrophilic Substitution on the Aromatic Ring
The ethoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the ether oxygen:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further reduction to amines .
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Halogenation : Bromine in acetic acid adds bromine atoms for cross-coupling reactions .
Regioselectivity : Controlled by the electron-donating ethoxy group .
Cross-Coupling Reactions
The quinoxaline core participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids to introduce diverse aryl groups at position 7 or 8 .
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Buchwald-Hartwig : Forms C-N bonds with amines for functionalization .
Example :
Photochemical Reactions
Under UV light, the pyrrole ring undergoes [2+2] cycloaddition with alkenes, forming bridged bicyclic structures . This reactivity is exploited in materials science for photo-crosslinking applications.
Critical Analysis of Reactivity
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. For instance, a study tested various quinoxaline compounds against human cancer cell lines including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The results showed that certain derivatives demonstrated anti-proliferative activities, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibited inhibitory effects against several bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. This positions it as a candidate for developing new antibiotics or antimicrobial agents .
Materials Science
Corrosion Inhibition
A notable application of 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is in the field of corrosion science. Research demonstrated that this compound effectively inhibits the corrosion of C38 steel in hydrochloric acid solutions. The mechanism involves the formation of a protective film on the metal surface, reducing the rate of corrosion significantly .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate anilines and carbonitriles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Efficacy
In a study published in Z Naturforsch, a series of pyrroloquinoxaline derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell growth, particularly in HeLa cells .
Case Study 2: Corrosion Inhibition Performance
A detailed investigation into the corrosion inhibition properties was conducted using electrochemical techniques. The results indicated that at optimal concentrations, the compound reduced the corrosion rate by over 90% compared to untreated samples in hydrochloric acid environments .
Mechanism of Action
The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The inhibitory performance of quinoxaline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Heterocyclic Core Modifications
- Quinoxaline vs. Pyridine: Derivatives with pyrrolo[2,3-b]pyridine cores (e.g., 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) exhibit reduced nitrogen content, limiting adsorption sites. This results in lower inhibition efficiency compared to quinoxaline-based compounds .
- Quinoxaline vs. Carboxamide: Conversion of the nitrile group to carboxamide (e.g., 2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) reduces electron-withdrawing effects, altering adsorption mechanisms and solubility .
Adsorption Mechanisms
- AHPQC: Combines physisorption (electrostatic attraction between protonated –NH₂ and Cl⁻ ions) and chemisorption (donor-acceptor interactions between π-electrons and Fe d-orbitals). XPS confirms chemisorption via Fe–N bonds .
- Ethoxyphenyl Derivative : Expected to rely more on π-electron donation due to the ethoxy group’s electron-donating nature. Reduced protonation capacity may limit electrostatic interactions, shifting the adsorption balance toward chemisorption .
- Methoxy-Substituted Analogues : Similar π-electron interactions but weaker protonation, leading to lower surface coverage compared to AHPQC .
Inhibition Efficiency Trends
- Highest Efficiency : AHPQC (91% at 1.2 mM) due to optimal balance of protonation and π-electron donation .
- Lower Efficiency : Ester and carboxamide derivatives (<70%) due to weaker adsorption and solubility issues .
Research Findings and Data Tables
Table 1: Electrochemical Parameters of Selected Compounds
Biological Activity
2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in cancer research and as an inhibitor of specific molecular targets. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound has the following molecular formula: C22H23N5O2. Its structure features a pyrroloquinoxaline backbone, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported that pyrroloquinoxaline derivatives can inhibit the proliferation of cancer cells.
- Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of receptor tyrosine kinases, which are crucial in cancer progression.
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : There is evidence suggesting that modifications of compounds in this class can effectively inhibit VEGFR, a target for anti-cancer therapies.
Anticancer Activity
A significant aspect of the biological activity of this compound is its anticancer properties.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cells. For instance, one study reported IC50 values in the low micromolar range for these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies utilizing flow cytometry and Western blotting have shown increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Tyrosine Kinase Inhibition
The compound has been evaluated for its ability to inhibit receptor tyrosine kinases, which play a pivotal role in tumor growth and metastasis.
Research Findings
- VEGFR-2 Inhibition : A study highlighted that certain derivatives showed significant inhibitory activity against VEGFR-2, with IC50 values indicating effective blockade of this pathway .
- Selectivity : The selectivity profile for tyrosine kinase inhibition was assessed using various assays, showing promising results for select analogs .
Data Summary Table
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile?
Answer:
The synthesis typically involves cyclocondensation reactions. A two-step approach is often used:
Formation of the pyrrolo[2,3-b]quinoxaline core : Reacting substituted quinoxaline precursors with active methylene compounds (e.g., malononitrile derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO .
Functionalization of the 4-ethoxyphenyl group : Introducing the substituent via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .
Key validation : Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .
Basic: How is the molecular structure of this compound experimentally validated?
Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- Spectroscopic techniques :
Advanced: What computational strategies are used to predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-donating/accepting behavior. Basis sets like B3LYP/6-31G(d,p) are standard for optimizing geometry and computing Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with biological or metallic substrates (e.g., corrosion inhibition on steel surfaces by analyzing adsorption energies) .
Advanced: How to design electrochemical experiments to evaluate its corrosion inhibition efficiency?
Answer:
- Potentiodynamic Polarization (PDP) : Measure corrosion current density () and Tafel slopes in acidic media (e.g., 1 M HCl) to determine inhibition efficiency () .
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance () to assess adsorption kinetics. A rise in with inhibitor concentration indicates effective surface coverage .
- Control Variables : Temperature (25–60°C), concentration (10–10 M), and immersion time (2–24 hours) must be standardized to avoid data variability .
Advanced: How to resolve contradictions in inhibition efficiency data across studies?
Answer:
Contradictions often arise from:
- Surface heterogeneity : Pre-treat substrates (e.g., C38 steel) with abrasive polishing to ensure uniform surface roughness .
- Competitive adsorption : Use complementary techniques like Atomic Force Microscopy (AFM) or Raman spectroscopy to detect co-adsorption of counterions or solvent molecules .
- Statistical validation : Apply ANOVA to confirm significance of efficiency differences across replicate experiments .
Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying substituents?
Answer:
- Electron-donating vs. withdrawing groups : Replace the 4-ethoxyphenyl group with substituents like -NH (electron-donating) or -NO (electron-withdrawing) to modulate electron density on the pyrroloquinoxaline core.
- Bioisosteric replacements : Substitute the nitrile group (-CN) with carboxylic acid (-COOH) or amide (-CONH) to alter solubility and binding affinity .
- Validation : Compare inhibition efficiencies or binding constants (e.g., ) across derivatives using isothermal titration calorimetry (ITC) or Langmuir adsorption isotherms .
Advanced: How to assess potential biological activity using in silico models?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or DNA topoisomerases). The nitrile group often acts as a hydrogen-bond acceptor .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 interactions) to prioritize derivatives for in vitro testing .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
